molecular formula C7H9NO2 B074422 Ethyl 1-cyanocyclopropanecarboxylate CAS No. 1558-81-2

Ethyl 1-cyanocyclopropanecarboxylate

Cat. No. B074422
CAS RN: 1558-81-2
M. Wt: 139.15 g/mol
InChI Key: FDZLCIITHLSEQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 1-cyanocyclopropanecarboxylate involves key reactions that underscore its accessibility for further chemical manipulations. Notably, the compound has been synthesized through reactions that emphasize the manipulation of cyclopropane rings, demonstrating the compound's foundational role in developing complex organic structures. For example, reactions involving ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4 highlight regioselective scission of electron-rich bonds, showcasing the synthetic utility of ethyl 1-cyanocyclopropanecarboxylate derivatives in organic synthesis (Graziano et al., 1996).

Molecular Structure Analysis

The molecular structure of ethyl 1-cyanocyclopropanecarboxylate is pivotal in its chemical behavior and reactivity. Studies focusing on the enzyme 1-aminocyclopropane-1-carboxylate synthase, which is related to ethylene biosynthesis in plants, have provided insights into the structural aspects of cyclopropane derivatives. The crystal structure of this enzyme, alongside biochemical data, can offer analogies for understanding the structural intricacies of ethyl 1-cyanocyclopropanecarboxylate and its derivatives, shedding light on the catalytic roles and reactivity patterns of similar molecules (Capitani et al., 1999).

Chemical Reactions and Properties

Ethyl 1-cyanocyclopropanecarboxylate undergoes various chemical reactions that demonstrate its reactivity and functional utility. For instance, the [3 + 2 + 2] cocyclization reactions involving ethyl cyclopropylideneacetate and alkynes, catalyzed by Ni(cod)2-PPh3, lead to the formation of cycloheptadiene derivatives. Such reactions underscore the compound's versatility in synthesizing complex cyclic structures, highlighting its significance in organic chemistry (Saito et al., 2007).

Physical Properties Analysis

The physical properties of ethyl 1-cyanocyclopropanecarboxylate, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. While specific studies on these properties are limited, the understanding of related cyclopropane derivatives provides a basis for predicting the behavior of ethyl 1-cyanocyclopropanecarboxylate under various conditions, facilitating its use in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of ethyl 1-cyanocyclopropanecarboxylate, including its reactivity with different chemical agents and conditions, are essential for its application in synthesis. The compound's interaction with catalysts, as demonstrated in nickel-catalyzed intermolecular cocyclizations, and its behavior under oxidative conditions, provide valuable insights into its chemical versatility and potential applications in the synthesis of complex organic molecules (Saito et al., 2007).

Scientific Research Applications

  • Ethylene Precursor Research : Studies have explored the role of compounds similar to Ethyl 1-cyanocyclopropanecarboxylate in ethylene biosynthesis in plants. For instance, the conversion of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, into 1-(malonylamino)cyclopropane-1-carboxylic acid in wheat leaves highlights its significance in plant biology (Hoffman, Yang, & McKeon, 1982).

  • Oligomerization Studies : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized using horseradisch peroxidase as a catalyst, demonstrating its utility in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

  • Ethylene Biosynthesis Protocol : The development of updated methodologies for analyzing ethylene biosynthesis components, including the measurement of ethylene, provides insights into the role of related cyclopropane compounds in plant physiology (Bulens et al., 2011).

  • Ethylene Inhibition Research : The impact of 1-methylcyclopropene on fruits and vegetables as an inhibitor of ethylene perception reveals the potential applications of cyclopropane derivatives in agricultural biotechnology (Watkins, 2006).

  • Diradical Polymerization : The use of Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate in initiating the diradical polymerization of acrylonitrile at elevated temperatures, which showcases its importance in the field of polymer science (Li, Willis, Padías, & Hall, 1991).

  • Pharmaceutical Applications : The synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, including Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, for their inhibitory effects on certain enzymes, suggest potential pharmaceutical applications (Boztaş et al., 2019).

Safety And Hazards

Ethyl 1-cyanocyclopropanecarboxylate is classified as an irritant . It’s recommended to use personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves when handling this compound .

Relevant Papers A literature survey revealed that employing ethyl cyanoacetate as a starting material for the preparation of coumarins via Knoevenagel condensation could give coumarin-3-carboxylate ester or 3-cyancoumarin two different products .

properties

IUPAC Name

ethyl 1-cyanocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZLCIITHLSEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327564
Record name Ethyl 1-cyanocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-cyanocyclopropanecarboxylate

CAS RN

1558-81-2
Record name Ethyl 1-cyanocyclopropanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1558-81-2
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Synthesis routes and methods I

Procedure details

A suspension of cyano-acetic acid ethyl ester (11.3 g, 0.1 mol), 1,2-Dibromo-ethane, Na4(n-Bu)4Br and K2CO3 in DMF (100 mL) was heated to 80° C. overnight. The mixture was poured into water (600 mL) and extracted with EtOAc (3×50 mL). The combined organic layer was washed with brine, dried over Na2SO4, concentrated under reduced pressure to give the crude product, which was purified by column chromatography on silica gel (petroleum ether: EtOAc=10:1˜5:1) to give 1-cyano-cyclopropanecarboxylic acid ethyl ester (10 g, yield: 72%). 1H NMR (CDCl3 400 MHz): δ4.21 (q, J=7.2 Hz, 2H), 1.65-1.61 (m, 2H), 1.58-1.55 (m, 2H), 1.28 (t, J=7.2 Hz, 3H).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na4(n-Bu)4Br
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 2-cyanoacetate (0.85 g, 7.5 mmol, 1 equiv), 1,2-dibromoethane (1.3 mL, 15 mmol, 2 equiv) and K2CO3 (3.18 g, 22.5 mmol, 3 equiv) was dissolved in acetone (6 mL), and the mixture was stirred for 16 h at 80° C. The reaction mixture was filtered, concentrated to give the crude product as a yellow oil (1.84 g, 100%). 1H NMR (400 MHz, DMSO-d6) δ: 4.18 (t, 2H), 1.75 (t, 2H), 1.60 (m, 2H), 1.20 (t, 3H).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of ethyl cyanoacetate (11.8 g) in acetone (83.0 mL), potassium carbonate (43.1 g) and 1,2-dibromoethane (39.2 g) were added and the mixture was refluxed for 12 hours. After being cooled to room temperature, the reaction mixture was filtered through Celite (registered trademark). The filtrate was concentrated under reduced pressure and further dried under reduced pressure with heating to give ethyl 1-cyanocyclopropanecarboxylate as a red oil (14.2 g).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Ethylcyanoacetate (15.0 mL, 141 mmol) was added to a mixture of potassium carbonate (48.7 g, 353 mmol) and acetone (200 mL), and 1,2-dibromoethane (13.4 mL, 155 mmol) was added dropwise to the resulting mixture over a period of eight minutes. The reaction was heated at reflux overnight. An analysis by TLC indicated the presence of ethylcyanoacetate, and additional 1,2-dibromoethane (1.8 mL, 0.15 equivalent) was added. The reaction mixture was heated at reflux for an additional four hours and filtered through a layer of CELITE filter agent. The filter cake was washed with acetone (200 mL), and the combined filtrates were concentrated under reduced pressure to provide ethyl 1-cyanocyclopropanecarboxylate as an orange oil containing about 10 mole % 1,2-dibromoethane.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-cyanocyclopropanecarboxylate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
6
Citations
LC Kagumba, J Penelle - Macromolecules, 2005 - ACS Publications
… Figure 6 Evolution of the degree of polymerization with conversion for the polymerization of ethyl 1-cyanocyclopropanecarboxylate 1a using PhS - X + [X = K (◆), Na(▴), Li (▪), (NBu) 4 (·)…
Number of citations: 14 pubs.acs.org
Y Rew, DL McMinn, Z Wang, X He, RW Hungate… - Bioorganic & medicinal …, 2009 - Elsevier
… Ethyl 1-cyanocyclopropanecarboxylate 28 was prepared according to the literature procedures 12 and was converted into tosylate 29 following ester reduction. N-Alkylation of …
Number of citations: 37 www.sciencedirect.com
A de Meijere, SI Kozhushkov, H Schill - Chemical reviews, 2006 - ACS Publications
… )cyclopropanecarboxylate (381) was obtained in one step by the titanium-mediated reductive cyclopropanation of the cyano group in ethyl 1-cyanocyclopropanecarboxylate (380) (…
Number of citations: 149 pubs.acs.org
W Li, X Tao, X Ma, W Fan, X Li, M Zhao… - … A European Journal, 2012 - Wiley Online Library
… Compound 5 h′ was prepared by the same procedure as used for 5 d with ethyl 1-cyanocyclopropanecarboxylate42 and tert-butyl bromoacetate. H NMR (400 MHz, CDCl 3 ): δ=4.18 (q…
GJ WALTER - 1970 - search.proquest.com
… Preparation of 1-Cyanocyclopropane-carboxylic Acid (109 a) From Ethyl 1-Cyanocyclopropanecarboxylate A Modification of Perkin's Procedure Preparation of Cyclopropane-1,1-…
Number of citations: 0 search.proquest.com
MA Varner - 1999 - search.proquest.com
… Best and Thorpe prepared this compound in 1909 by opening ethyl 1-cyanocyclopropanecarboxylate with the sodium sail of ethyl cyanoacetate in benzene (Scheme 2.8).80 In more …
Number of citations: 0 search.proquest.com

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